2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms substituted at the 2 and 5 positions of the phenyl ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Mode of Action
It is known that the tert-butoxy carbonyl (boc) group is often used in organic chemistry to protect amines from unwanted reactions . This suggests that the compound may interact with its targets in a protected form and then undergo deprotection to exert its effects .
Pharmacokinetics
The presence of the Boc group may influence its bioavailability, as this group can increase the lipophilicity of the compound, potentially enhancing its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, the stability of the Boc group can be affected by acidic conditions, which could influence the compound’s action .
The presence of the Boc group, in particular, may have significant implications for the compound’s interactions with its targets and its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Fluorine Atoms: The phenyl ring is fluorinated at the 2 and 5 positions using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-difluorophenyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group also provides a protective effect, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
918144-59-9 |
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Molecular Formula |
C13H15F2NO4 |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
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